[[(4-Chloro-3-methoxypyridin-2-yl)-methyl](methyl)amino]acetic acid
Description
The compound [(4-Chloro-3-methoxypyridin-2-yl)-methyl(methyl)amino]acetic acid features a pyridine ring substituted with chlorine (Cl) at position 4, methoxy (OMe) at position 3, and an acetic acid moiety linked via a methyl(methyl)amino group. This structure combines electron-withdrawing (Cl) and electron-donating (OMe) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-[(4-chloro-3-methoxypyridin-2-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-13(6-9(14)15)5-8-10(16-2)7(11)3-4-12-8/h3-4H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKHCSDLMAQYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC(=C1OC)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183322 | |
| Record name | Glycine, N-[(4-chloro-3-methoxy-2-pyridinyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424857-29-3 | |
| Record name | Glycine, N-[(4-chloro-3-methoxy-2-pyridinyl)methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424857-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(4-chloro-3-methoxy-2-pyridinyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-methoxypyridine and methylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Coupling Reaction: The key step in the synthesis is the coupling of 4-chloro-3-methoxypyridine with methylamine under controlled temperature and pressure conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of [(4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Overview
The compound [(4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid, with the molecular formula , is a synthetic organic molecule that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and agricultural science. Its structure includes a pyridine ring with chloro and methoxy substituents, which contribute to its biological activity and potential therapeutic uses.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it suitable for studies related to:
- Antimicrobial Activity : Research indicates that the compound exhibits activity against specific pathogens, which is evaluated through in vitro assays. These studies aim to determine the efficacy of the compound in inhibiting microbial growth and its mechanism of action against bacteria and fungi.
- Cancer Research : The methylamino group enhances solubility and bioavailability, making it a candidate for anti-cancer drug development. Investigations focus on its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Agricultural Applications
Due to its structural characteristics, [(4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid is also explored for use as a pesticide or herbicide. Its effectiveness in controlling specific pests or weeds is assessed through:
- Residue Studies : Understanding the behavior of the compound in agricultural settings, including its degradation and residue levels in crops, is crucial for regulatory compliance and safety assessments .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of [(4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that treatment with [(4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid led to reduced cell viability and increased apoptosis markers. These findings suggest that the compound may disrupt critical cellular pathways involved in cancer progression.
- Agricultural Field Trials : Field trials assessing the herbicidal properties of the compound against common agricultural weeds showed promising results, indicating effective control without significant phytotoxicity on crops. This positions the compound as a potential candidate for further development as an environmentally friendly herbicide .
Mechanism of Action
The mechanism of action of [(4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Melting Points
- Analog 1 : (E)N-Methyl-N'-(4-methylbenzylidene)acetylhydrazine (3g) has a melting point of 119–124°C .
- Analog 2 : (E)N-Methyl-N'-(3-nitrobenzylidene)acetylhydrazine (3h) melts at 151–155°C .
- Key Insight : Electron-withdrawing groups (e.g., nitro in 3h) increase melting points compared to electron-donating groups (e.g., methyl in 3g). The target compound’s Cl and OMe groups may result in a melting point intermediate between 3g and 3h (~130–150°C).
Solubility
- Target Compound : The acetic acid group improves water solubility, but Cl and OMe substituents may reduce it slightly due to hydrophobicity.
- Analog 3: [(4-Methoxyphenyl)(carbamoylmethyl)amino]acetic acid () has a methoxyphenyl group, which likely reduces solubility compared to the target compound’s pyridine ring .
- Analog 4: 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid () contains multiple halogens, suggesting lower solubility than the target compound .
Spectroscopic Characteristics
NMR Shifts
- Target Compound : The pyridine ring’s aromatic protons (positions 5 and 6) would resonate downfield due to Cl and OMe substituents. The acetic acid proton (COOH) is expected near δ 12–13 ppm.
- Analog 1 : In 3g (4-methylbenzylidene), aromatic protons appear at δ 7.2–7.8 ppm . The target compound’s pyridine ring protons may shift upfield (δ 6.5–7.5 ppm) due to electron-withdrawing effects.
- Analog 4: Fluorine and amino groups in ’s compound would cause distinct splitting patterns and shifts, differing from the target’s Cl/OMe arrangement .
IR and Mass Spectra
- Target Compound : IR would show C=O (acetic acid) ~1700 cm⁻¹ and pyridine ring vibrations ~1600 cm⁻¹. LC-MS/MS would display a molecular ion peak matching its molecular weight (exact mass dependent on isotope pattern).
- Analog 3 : Compounds in show IR peaks for C=O (amide) ~1650 cm⁻¹ and NH stretches ~3300 cm⁻¹, differing from the target’s acetic acid .
Theoretical and Computational Insights
- Density Functional Theory (DFT) : highlights the importance of exact exchange in predicting thermochemical properties . For the target compound, DFT could optimize its geometry and predict stability, with Cl/OMe substituents influencing electron density distribution.
- Solvation Models : ’s polarizable continuum model (PCM) could estimate solvation effects, critical for understanding the acetic acid group’s ionization in solution .
Biological Activity
Overview
(4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid is a synthetic compound characterized by its unique pyridine structure, which includes a chloro and methoxy substituent. This compound has gained attention in biological research due to its potential therapeutic applications and interactions with various biological targets.
- Molecular Formula : C₁₁H₁₄ClN₂O₂
- IUPAC Name : 2-[(4-chloro-3-methoxypyridin-2-yl)methyl-methylamino]acetic acid
- CAS Number : 1424857-29-3
The biological activity of (4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to downstream effects on cellular signaling pathways. Research indicates that it may influence pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic development in various diseases.
Biological Activities
- Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity against cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of colorectal cancer (CRC) cells, demonstrating significant effects on cell viability and migration .
- Interaction with Biological Macromolecules : The compound has been studied for its binding affinity with proteins and nucleic acids, suggesting potential roles as a ligand in biochemical assays. Its unique structural features enhance solubility and interaction potential with biological targets .
- Therapeutic Potential : Preliminary findings indicate that (4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid may possess therapeutic properties against certain diseases, warranting further investigation into its pharmacological profile .
Study 1: Anticancer Activity
In a study assessing the compound's effects on HCT-116 cells (a colorectal cancer cell line), it was found to suppress colony formation and induce oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway. The results indicated that the compound could serve as a lead for drug discovery targeting CRC .
Study 2: Binding Studies
Research involving binding assays demonstrated that (4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid interacts with specific receptors, potentially influencing cellular responses to external stimuli. The binding affinity was measured using various in vitro techniques, confirming its role as a probe in biochemical applications .
Comparative Analysis
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloro-3-pyridinecarboxylic acid | Structure | Lacks methoxy group; used as herbicide |
| 3-Methoxy-4-pyridinecarboxylic acid | Structure | Exhibits different biological activity profiles |
| N-(4-Chloropyridin-3-yl)methylamine | Structure | Primarily studied for anti-cancer properties |
The comparative analysis highlights the unique aspects of (4-Chloro-3-methoxypyridin-2-yl)-methylamino]acetic acid, particularly its combination of functional groups that enhance solubility and biological activity compared to other pyridine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
